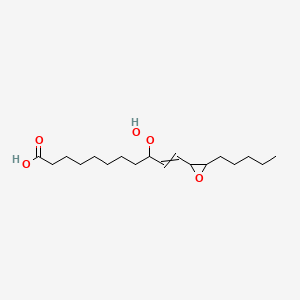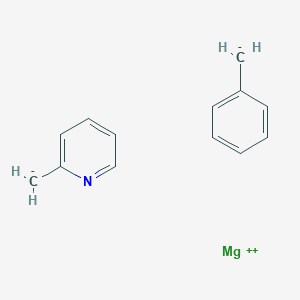
Magnesium phenylmethanide (pyridin-2-yl)methanide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium phenylmethanide (pyridin-2-yl)methanide (1/1/1) is a chemical compound that features a magnesium atom bonded to both a phenylmethanide and a pyridin-2-yl methanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium phenylmethanide (pyridin-2-yl)methanide typically involves the reaction of phenylmethanide and pyridin-2-yl methanide with a magnesium source. One common method is the use of Grignard reagents, where phenylmagnesium bromide and pyridin-2-ylmagnesium bromide are reacted with each other under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium phenylmethanide (pyridin-2-yl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenyl or pyridinyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Magnesium phenylmethanide (pyridin-2-yl)methanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of magnesium phenylmethanide (pyridin-2-yl)methanide involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium atom plays a crucial role in stabilizing the reactive intermediates and facilitating the transfer of functional groups. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with various substrates to form new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Magnesium phenylmethanide (pyridin-2-yl)methanide can be compared with other similar compounds such as:
Phenylmagnesium bromide: A Grignard reagent used in similar types of reactions.
Pyridin-2-ylmagnesium bromide: Another Grignard reagent with similar reactivity.
(Pyridin-2-yl)aminomethane-1,1-diphosphonic acids: Compounds with related structural features and complexation properties.
The uniqueness of magnesium phenylmethanide (pyridin-2-yl)methanide lies in its dual functionality, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components.
Eigenschaften
CAS-Nummer |
73850-78-9 |
|---|---|
Molekularformel |
C13H13MgN |
Molekulargewicht |
207.55 g/mol |
InChI |
InChI=1S/C7H7.C6H6N.Mg/c1-7-5-3-2-4-6-7;1-6-4-2-3-5-7-6;/h2-6H,1H2;2-5H,1H2;/q2*-1;+2 |
InChI-Schlüssel |
CWCZBJDAUABSIU-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=N1.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


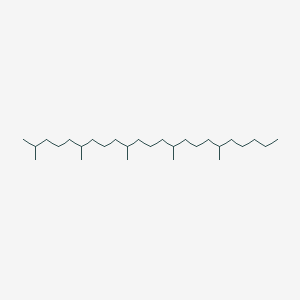
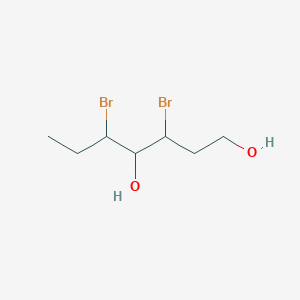

![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
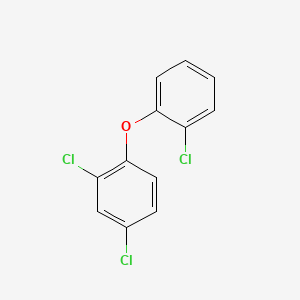
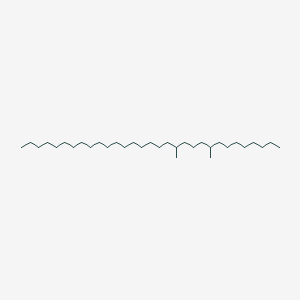
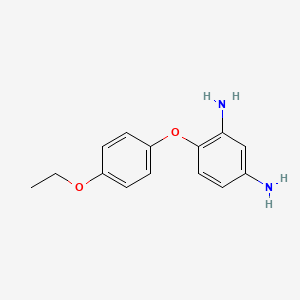

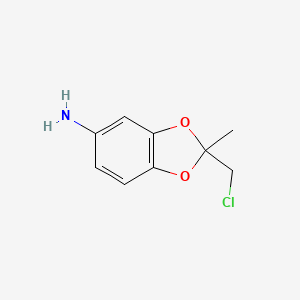
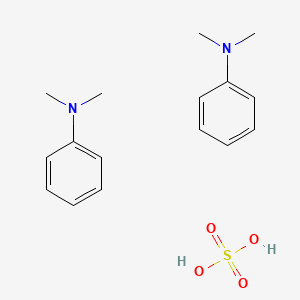

![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)

